4-tert-Butyl-2,6-bis-(4-methoxy-benzylidene)-cyclohexanone
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Overview
Description
4-tert-Butyl-2,6-bis-(4-methoxy-benzylidene)-cyclohexanone is an organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a cyclohexanone core substituted with tert-butyl and methoxy-benzylidene groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2,6-bis-(4-methoxy-benzylidene)-cyclohexanone typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 4-methoxybenzaldehyde with cyclohexanone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms an intermediate product, 2,6-bis-(4-methoxybenzylidene)-cyclohexanone.
Alkylation: The intermediate product is then subjected to alkylation using tert-butyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide. This step introduces the tert-butyl group at the 4-position of the cyclohexanone ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2,6-bis-(4-methoxy-benzylidene)-cyclohexanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, forming new substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
4-tert-Butyl-2,6-bis-(4-methoxy-benzylidene)-cyclohexanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2,6-bis-(4-methoxy-benzylidene)-cyclohexanone involves its interaction with molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, and proteins that interact with the compound, leading to specific biological responses.
Pathways: Signal transduction pathways and metabolic pathways that are modulated by the compound, resulting in its observed effects.
Comparison with Similar Compounds
4-tert-Butyl-2,6-bis-(4-methoxy-benzylidene)-cyclohexanone can be compared with other similar compounds, such as:
4-tert-Butyl-2,6-dimethylcyclohexanone: Lacks the methoxy-benzylidene groups, resulting in different chemical and biological properties.
2,6-Bis-(4-methoxy-benzylidene)-cyclohexanone: Lacks the tert-butyl group, leading to variations in reactivity and applications.
4-tert-Butyl-2,6-bis-(4-hydroxy-benzylidene)-cyclohexanone:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various applications.
Properties
Molecular Formula |
C26H30O3 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(2Z,6E)-4-tert-butyl-2,6-bis[(4-methoxyphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C26H30O3/c1-26(2,3)22-16-20(14-18-6-10-23(28-4)11-7-18)25(27)21(17-22)15-19-8-12-24(29-5)13-9-19/h6-15,22H,16-17H2,1-5H3/b20-14-,21-15+ |
InChI Key |
GTIPXSAFWBZYKD-TVGQLCNQSA-N |
Isomeric SMILES |
CC(C)(C)C1C/C(=C\C2=CC=C(C=C2)OC)/C(=O)/C(=C\C3=CC=C(C=C3)OC)/C1 |
Canonical SMILES |
CC(C)(C)C1CC(=CC2=CC=C(C=C2)OC)C(=O)C(=CC3=CC=C(C=C3)OC)C1 |
Origin of Product |
United States |
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